4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide
Description
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide is an organic compound with the molecular formula C17H11ClN2O3 It is a benzamide derivative characterized by the presence of a chloro group, a nitro group, and a naphthyl group attached to the benzamide core
Properties
Molecular Formula |
C17H11ClN2O3 |
|---|---|
Molecular Weight |
326.7 g/mol |
IUPAC Name |
4-chloro-N-naphthalen-2-yl-3-nitrobenzamide |
InChI |
InChI=1S/C17H11ClN2O3/c18-15-8-6-13(10-16(15)20(22)23)17(21)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,19,21) |
InChI Key |
MDCTWISLGRZRRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated and nitrated benzene derivative with 2-naphthylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a catalyst like triethylamine (TEA) in a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: 4-chloro-3-amino-N-(2-naphthyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the naphthyl group.
Scientific Research Applications
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can play a role in its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-naphthyl)benzamide
- 3-chloro-N-(2-naphthyl)benzamide
- 4-chloro-3-nitro-N-(1-naphthyl)benzamide
Uniqueness
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide is unique due to the specific positioning of the chloro and nitro groups, which can influence its chemical reactivity and biological activity. The presence of the 2-naphthyl group also contributes to its distinct properties compared to other benzamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
